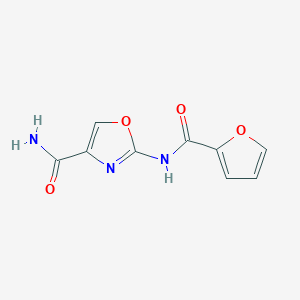

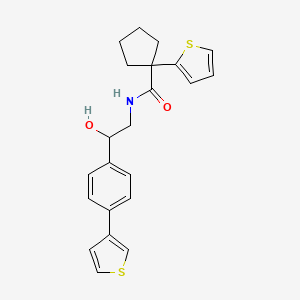

2-(Furan-2-carboxamido)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another study reported the development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles .Molecular Structure Analysis

The molecular and electronic structures of similar compounds have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The compound crystallized in the monoclinic space group P2 1 /n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the literature. For example, deoxybenzoins have been extensively employed as useful precursors for the synthesis of various heterocyclic compounds . The reactivity of their methylene and carbonyl groups is synthetically valuable and can be further expanded by the addition of other functional groups .Scientific Research Applications

DNA Binding and Structural Analysis Compounds closely related to "2-(Furan-2-carboxamido)oxazole-4-carboxamide" have been studied for their DNA binding capabilities. For example, 2,5-Bis(4-guanylphenyl)furan, which shares a structural similarity to the mentioned compound, demonstrates enhanced DNA-binding affinity. This is attributed to its ability to make direct hydrogen bond interactions with DNA, a property explored for therapeutic potentials against pathogens like Pneumocystis carinii (Laughton et al., 1995).

Synthesis and Biological Activity Research has also focused on the synthesis of new derivatives of "this compound" for biological applications. For instance, a study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed potent inhibitory effects against the enzyme tyrosinase, a target in the treatment of hyperpigmentation disorders. These compounds exhibited lower IC50 values compared to standard treatments, indicating their potential as effective tyrosinase inhibitors (Dige et al., 2019).

Catalysis and Synthesis of Heterocycles Another research avenue explores the use of related furan and oxazole compounds in catalytic processes to synthesize heterocyclic structures. A notable example is the gold-catalyzed synthesis of 2,4-disubstituted oxazoles, demonstrating the utility of these compounds in developing novel synthetic methodologies for constructing complex molecules (Luo et al., 2012).

Energetic Materials Development Further, compounds containing oxazole and furan rings, such as "this compound," have been explored for their potential in creating high-performance energetic materials. These studies involve understanding the structural properties that contribute to the energy content and stability of the materials, aiming to develop safer and more efficient energetic compounds (Zhang & Shreeve, 2014).

Neuropharmacological Applications Additionally, derivatives of "this compound" have been synthesized and evaluated for their neuropharmacological properties, including potential antidepressant and anti-anxiety effects. This highlights the compound's relevance in the development of new therapeutic agents for mental health disorders (Kumar, 2013).

Mechanism of Action

Target of Action

The primary targets of 2-(Furan-2-carboxamido)oxazole-4-carboxamide Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy and have been employed as medicines in a number of distinct disease areas .

Mode of Action

The specific mode of action of This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

The exact biochemical pathways affected by This compound Furan derivatives have been noted for their potential in the realm of medicinal chemistry, particularly in the creation of innovative antibacterial agents .

Result of Action

The molecular and cellular effects of the action of This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

properties

IUPAC Name |

2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c10-7(13)5-4-16-9(11-5)12-8(14)6-2-1-3-15-6/h1-4H,(H2,10,13)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZDUUFREQCELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2596973.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)